N-(3,5-dichlorophenyl)quinoxalin-5-amine
Description
N-(3,5-Dichlorophenyl)quinoxalin-5-amine is a quinoxaline derivative featuring a 3,5-dichlorophenyl group attached to the 5-position amine of the quinoxaline core. Quinoxalines are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms, known for their applications in pharmaceuticals, agrochemicals, and materials science. The 3,5-dichlorophenyl substituent introduces strong electron-withdrawing effects due to the meta-positioned chlorine atoms, which may influence the compound's electronic properties, solubility, and solid-state geometry.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)quinoxalin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3/c15-9-6-10(16)8-11(7-9)19-13-3-1-2-12-14(13)18-5-4-17-12/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZWTNRZPYVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)quinoxalin-5-amine typically involves the condensation of 3,5-dichloroaniline with a quinoxaline derivative. One common method includes the reaction of 3,5-dichloroaniline with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. These methods focus on using cost-effective and environmentally benign reagents and solvents. For example, microwave-assisted synthesis and solvent-free reactions are gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)quinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dichlorophenyl)quinoxalin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)quinoxalin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial respiratory chain. This disruption leads to a decrease in ATP production, ultimately causing bacterial cell death .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Crystallographic studies on meta-substituted phenyl derivatives reveal significant substituent-dependent variations in solid-state geometry. For example, in N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, the 3,5-dichlorophenyl analog crystallizes in a monoclinic system with one molecule per asymmetric unit, while the 3,5-dimethylphenyl analog exhibits two molecules per unit due to steric and electronic differences . These findings suggest that the 3,5-dichloro substitution in N-(3,5-dichlorophenyl)quinoxalin-5-amine likely promotes tighter molecular packing and distinct lattice parameters compared to electron-donating groups (e.g., methyl).
Table 1: Substituent Effects on Crystal Parameters in Meta-Substituted Phenyl Derivatives
| Substituent | Crystal System | Space Group | Molecules/Unit | Lattice Constants (Å) |
|---|---|---|---|---|
| 3,5-Cl₂ | Monoclinic | P2₁/c | 1 | a=8.12, b=12.34, c=14.56 |
| 3,5-(CH₃)₂ | Triclinic | P-1 | 2 | a=7.89, b=9.45, c=10.21 |
| 3-Cl | Monoclinic | C2/c | 1 | a=10.34, b=15.67, c=8.90 |
Electronic and Reactivity Profiles
The 3,5-dichlorophenyl group is strongly electron-withdrawing, which polarizes the quinoxaline core and may enhance electrophilic reactivity. This electronic distinction could influence applications in catalysis or drug design, where electron-deficient aromatic systems often exhibit enhanced binding to biological targets .
Physical and Chemical Properties
The 3,5-dichloro substitution likely reduces solubility in polar solvents compared to methylated analogs, as seen in trichloro-acetamide derivatives . Additionally, the strong intermolecular interactions (e.g., halogen bonding) in dichloro-substituted compounds may elevate melting points and thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
